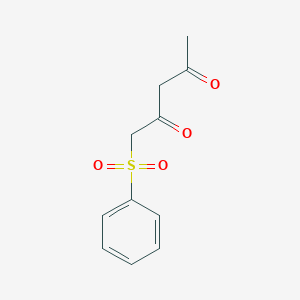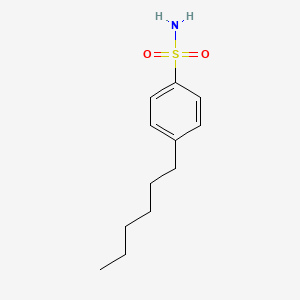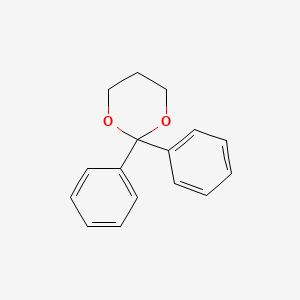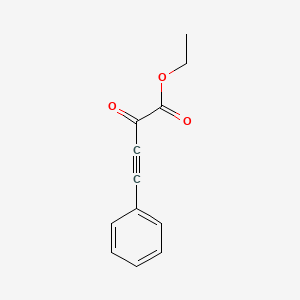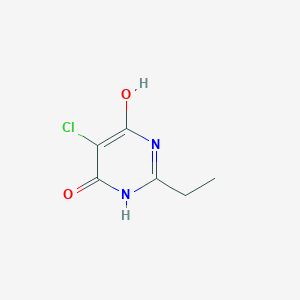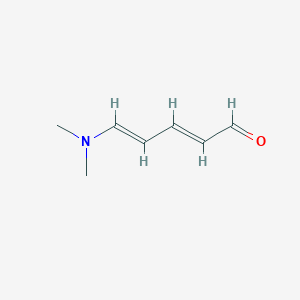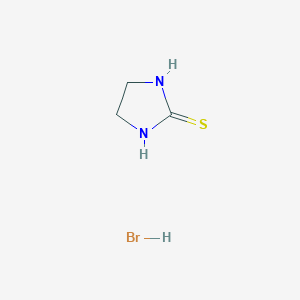
2-Imidazolidinethione, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinethione, hydrobromide is an organosulfur compound with the molecular formula C3H6N2S·HBr. It is a cyclic unsaturated thiourea derivative, often referred to as 2-mercaptoimidazole in its tautomeric form. This compound is known for its unique chemical properties and its ability to form various metal complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolidinethione typically involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification to yield the desired product. The hydrobromide salt can be prepared by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production methods for 2-imidazolidinethione, hydrobromide often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Imidazolidinethione, hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
2-Imidazolidinethione, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mécanisme D'action
The mechanism of action of 2-imidazolidinethione, hydrobromide involves its interaction with molecular targets such as enzymes and metal ions. The sulfur atom in the compound can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit enzyme activity or alter the function of metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Ethylenethiourea: A structurally similar compound with similar chemical properties.
Aminothiazole: Another thiourea derivative with distinct biological activities.
1,3-Dihydroimidazol-2-one: A related compound with different reactivity due to the presence of an oxygen atom instead of sulfur.
Uniqueness: 2-Imidazolidinethione, hydrobromide is unique due to its ability to form a wide variety of metal complexes and its diverse range of applications in different fields. Its reactivity and stability make it a valuable compound for both research and industrial purposes .
Propriétés
Numéro CAS |
5328-35-8 |
|---|---|
Formule moléculaire |
C3H7BrN2S |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
imidazolidine-2-thione;hydrobromide |
InChI |
InChI=1S/C3H6N2S.BrH/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H |
Clé InChI |
BADBZEULTRZERS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)N1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


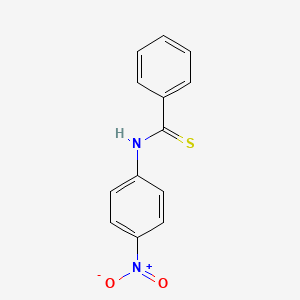
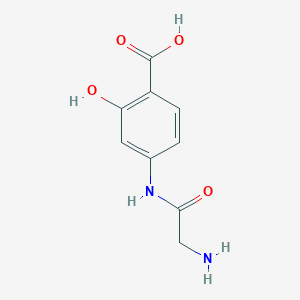
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
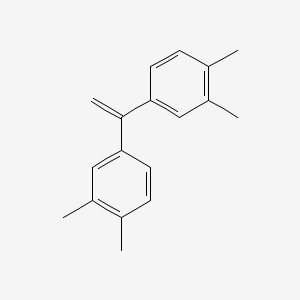
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
